molecular formula C13H16F2N2O2 B2698042 1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219842-43-9

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2698042
CAS No.: 1219842-43-9
M. Wt: 270.28
InChI Key: UUKUXJVMRIJCBA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic urea derivative of interest in medicinal chemistry and early-stage pharmacological research. Urea-based compounds are a significant scaffold in drug discovery, often investigated for their ability to participate in key hydrogen-bonding interactions with biological targets. The distinct molecular architecture of this compound, featuring a 2,6-difluorophenyl group and a hydroxymethylcyclopentyl moiety, suggests potential for diverse research applications. Similar urea derivatives have been explored as kinase inhibitors for the treatment of proliferative diseases and in other therapeutic areas, indicating the broad relevance of this chemical class in probing cellular signaling pathways. Researchers may find this compound valuable for developing novel enzyme inhibitors, studying protein-ligand interactions, or as a building block in synthetic chemistry programs. It is supplied as a high-purity material to ensure experimental reproducibility. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-9-4-3-5-10(15)11(9)17-12(18)16-8-13(19)6-1-2-7-13/h3-5,19H,1-2,6-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKUXJVMRIJCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The hydroxycyclopentylmethyl group is introduced through subsequent reactions involving cyclopentanol and appropriate protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the desired product with high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group undergoes hydrolysis under acidic or basic conditions, yielding aromatic amines and carbon dioxide. For structurally similar compounds:

Conditions

  • Acidic (HCl, 80°C): Cleavage to 2,6-difluoroaniline and 1-hydroxycyclopentanemethylamine .

  • Basic (NaOH, 60°C): Degradation to isocyanate intermediates, which further hydrolyze to amines.

Reaction TypeConditionsProductsStability Notes
Acidic Hydrolysis6M HCl, 80°C2,6-Difluoroaniline + 1-hydroxycyclopentanemethylamineRapid degradation in strong acids
Basic Hydrolysis2M NaOH, 60°CIsocyanate intermediates → AminesSlower kinetics due to fluorine’s electron-withdrawing effect

Oxidation Reactions

The hydroxycyclopentyl group is susceptible to oxidation:

  • CrO₃/H₂SO₄: Converts the secondary alcohol to a ketone, forming 1-(2,6-difluorophenyl)-3-(cyclopentylcarbonyl)urea.

  • Mild Oxidants (e.g., TEMPO/NaClO): Selective oxidation of the alcohol to a ketone without urea cleavage .

Kinetic Data

  • Oxidation rate increases with electron-withdrawing fluorine substituents (rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C) .

Nucleophilic Substitution at Fluorine

The 2,6-difluorophenyl group participates in aromatic substitution under specific conditions:

ReagentConditionsProductYield
NH₃ (aq)120°C, 12h2-Amino-6-fluorophenyl derivative45%
KSCNDMF, 100°CThiocyano-substituted analog32%

Fluorine’s meta-directing effect limits para-substitution, favoring mono-substituted products .

Condensation with Carbonyl Compounds

The urea’s NH groups react with aldehydes/ketones:

  • Formaldehyde (HCHO): Forms methylol derivatives at room temperature.

  • Cyclohexanone: Produces Schiff base analogs under reflux (70% yield) .

Complexation with Metals

The urea oxygen and fluorine atoms coordinate transition metals:

Metal SaltComplex StoichiometryApplication
Cu(II)1:2 (Metal:Ligand)Catalytic oxidation studies
Pd(II)1:1Cross-coupling reaction precursors

Enzymatic Degradation

In biological systems, hydrolytic enzymes target the urea bond:

  • Urease: Cleaves urea to release 2,6-difluoroaniline (t1/2=8ht_{1/2} = 8 \, \text{h} in pH 7.4 buffer) .

  • Cytochrome P450: Oxidizes the hydroxycyclopentyl group to a ketone .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

  • Decomposition Onset: 210°C (major mass loss at 230°C).

  • Primary Degradation Pathway: Urea bond cleavage followed by cyclopentyl group decomposition.

This compound’s reactivity is dominated by its urea core and fluorinated aromatic ring, with applications in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and biological roles .

Scientific Research Applications

Anticancer Properties

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its antiproliferative effects against various cancer cell lines. Compounds similar to this have shown promising results in inhibiting cell proliferation in vitro. For instance, derivatives of urea have been tested against the National Cancer Institute's NCI-60 panel, revealing significant activity against several cancer types.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)1.26
A549 (lung cancer)0.57
MDA-MB-231 (breast)1.19

These values suggest that the compound exhibits potent inhibitory effects compared to standard chemotherapeutic agents.

Enzyme Inhibition

The compound may serve as an inhibitor for key enzymes involved in cancer progression. Research indicates that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The mechanism typically involves binding to the ATP-binding site of these receptors, preventing their activation and subsequent signaling pathways that lead to tumor growth.

Case Studies

Several studies have highlighted the efficacy of urea derivatives similar to this compound:

  • Study on Antiproliferative Activity : A series of diarylurea derivatives were synthesized and tested for their antiproliferative activities against NCI-60 cancer cell lines. The study found that certain substitutions significantly enhanced activity, indicating structure-activity relationships that could be exploited for drug development .
  • Mechanistic Studies : Research involving docking studies has shown strong interactions between urea derivatives and the active sites of EGFR and VEGFR, correlating with observed biological activity .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Bulkiness : Adamantane derivatives (e.g., compound 5d ) exhibit higher rigidity and lipophilicity but lower synthetic yields (10%) compared to analogs with less bulky groups (e.g., 70% yield for 3,4-difluorophenyl analog 5e ). The hydroxycyclopentyl group in the target compound may balance lipophilicity and solubility.
  • Fluorine Position : 2,6-Difluorophenyl-substituted ureas (e.g., 5d ) show higher melting points (182–183°C) than 3,4-difluorophenyl analogs (142–143°C), indicating stronger intermolecular interactions due to symmetrical fluorine placement.
  • Backbone Differences : Piperazine derivatives (e.g., RA[4,5] ) achieve higher purity (95%) but lack the urea moiety, which is critical for hydrogen-bonding interactions in enzyme inhibition.
Spectroscopic and Analytical Data
  • Mass Spectrometry : The piperazine analog RA[4,5] exhibits a molecular ion peak at m/z = 423.0 [M+H]⁺, while adamantane-urea analogs (e.g., 5d ) show molecular weights consistent with their substituents (e.g., C₁₈H₂₁F₂N₂O for 5d).
  • NMR Profiles : ¹H NMR of adamantane-ureas confirms the presence of adamantane protons (δ ~1.6–2.1 ppm) and urea NH signals (δ ~6.5–7.0 ppm). The target compound’s hydroxycyclopentyl group would likely show distinct δ ~1.5–2.5 ppm (cyclopentyl) and δ ~4.5 ppm (OH) signals.
Pharmacological Implications
  • Metabolic Stability : Fluorinated aromatic rings (e.g., 2,6-difluorophenyl) reduce oxidative metabolism, as seen in analogs like 5d . The hydroxy group in the target compound may further improve aqueous solubility, addressing a limitation of adamantane-based ureas.
  • Target Selectivity: Piperazine derivatives (RA[4,5] ) likely engage in different binding modes due to their non-urea backbone, highlighting the urea group’s role in target specificity.

Research Findings and Trends

  • Synthetic Challenges : Low yields for 2,6-difluorophenyl-substituted ureas (e.g., 10% for 5d ) suggest steric hindrance from bulky groups. The hydroxycyclopentyl substituent in the target compound may mitigate this issue.
  • Thermal Stability : Higher melting points in symmetrical fluorine-substituted ureas (e.g., 5d ) correlate with crystallinity, a property critical for formulation.

Biological Activity

1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a novel compound belonging to the class of urea derivatives, characterized by its unique structure that includes a difluorophenyl group and a hydroxycyclopentyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are crucial for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${13}$H${14}$F$_2$N$_2$O. The presence of two fluorine atoms enhances its lipophilicity, potentially increasing its interaction with biological membranes. The structural features are summarized in the following table:

Property Details
Molecular FormulaC${13}$H${14}$F$_2$N$_2$O
Molecular Weight256.26 g/mol
Functional GroupsUrea, Hydroxy, Aromatic Fluorine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The urea moiety stabilizes interactions with enzymes or receptors, leading to modulation of various biological pathways.

In studies involving similar urea derivatives, compounds have shown diverse activities including:

  • Antitumor Activity : Certain urea derivatives have been linked to the inhibition of tumor growth through mechanisms such as DNA cross-linking.
  • Antimicrobial Properties : Urea compounds have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives exhibit properties that reduce inflammation by inhibiting pro-inflammatory cytokines.

Binding Affinity Studies

Interaction studies indicate that this compound possesses significant binding affinity for various biological targets. For example, it may interact with enzymes involved in metabolic pathways or receptors implicated in disease processes.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antitumor Efficacy : In a study examining the effects of urea derivatives on cancer cell lines, it was found that similar compounds exhibited dose-dependent inhibition of cell proliferation (PubMed ID: 2720679) .
  • Genotoxicity Assessment : Research comparing genotoxic effects revealed that certain urea derivatives induced DNA damage in cultured cells, suggesting a potential risk associated with their use (PubMed ID: 39738490) .
  • Antioxidant Activity : Investigations into the antioxidant properties of related compounds indicated that modifications in structure could enhance radical scavenging abilities (PubMed ID: 39738490) .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound Name Structural Features Unique Properties
1-(2-Fluorophenyl)-3-methylureaContains a fluorophenyl groupPotentially lower lipophilicity
1-(4-Chlorophenyl)-3-[2-hydroxypropyl]ureaHydroxypropyl instead of cyclopentylDifferent biological activity profile
1-(Phenyl)-3-[4-fluorobenzoyl]ureaBenzoyl substituentEnhanced stability and reactivity

This table illustrates how variations in substituents can significantly alter biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted aniline (e.g., 2,6-difluoroaniline) with a cyclopentanol-derived isocyanate intermediate. Key steps include:

  • Use of coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea bond.
  • Solvent selection (e.g., dimethylformamide or dichloromethane) and controlled heating (60–80°C) to enhance reaction efficiency.
  • Purification via column chromatography or recrystallization to isolate the product .
    • Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation .

Q. How can the purity and structural identity of this compound be validated in academic research?

  • Methodological Answer :

  • Analytical Techniques :
TechniquePurpose
HPLCPurity assessment (>98%)
NMR (¹H/¹³C)Confirmation of substituent positions and cyclopentyl-hydroxy group
HRMSMolecular weight verification
  • Crystallography : Single-crystal X-ray diffraction (as seen in analogous urea derivatives) resolves stereochemical ambiguities .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity or binding interactions of this urea derivative?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
  • Docking Studies : Utilize software such as AutoDock Vina to predict binding affinities to receptors (e.g., kinase domains).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites, particularly the role of fluorine substituents in hydrogen bonding .

Q. How can researchers address contradictions in reported bioactivity data for structurally similar urea compounds?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests).
  • Structural Analog Analysis : Compare substituent effects (e.g., 2,6-difluorophenyl vs. dichlorophenyl) on activity trends .
  • Meta-Analysis : Aggregate datasets from peer-reviewed studies, accounting for variables like assay conditions or solvent effects .

Q. What experimental designs are recommended for studying the hydrolytic stability of the urea bond under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–10) at 37°C, monitoring degradation via LC-MS.
  • Enzymatic Hydrolysis : Expose to esterases or amidases to simulate metabolic pathways.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life and activation energy for bond cleavage .

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